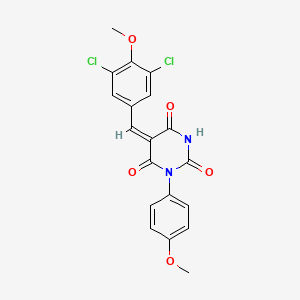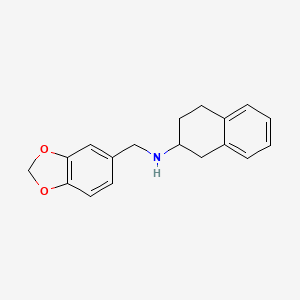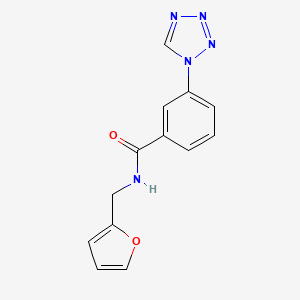![molecular formula C30H28N2O3 B4931602 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DN-1417, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. DN-1417 belongs to the class of piperazine compounds and has been found to exhibit promising biological activities, including antitumor, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, studies have suggested that 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and blocking the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. Additionally, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit viral replication by interfering with viral entry and assembly.
Biochemical and Physiological Effects
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to enhance the immune response by increasing the production of natural killer cells and T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. However, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations in laboratory experiments, including its relatively short half-life and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of interest is the development of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine and to assess its efficacy in preclinical and clinical trials. Another area of interest is the potential use of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine as an antiviral and antimicrobial agent. Further studies are needed to determine the mechanism of action of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine against viral and bacterial pathogens and to assess its efficacy in animal models and clinical trials. Additionally, studies are needed to further investigate the anti-inflammatory and immune-enhancing properties of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine and to explore its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a multi-step process that involves the reaction of diphenylacetyl chloride with 2-naphthol to form diphenylacetyl-2-naphthol. The resulting compound is then reacted with piperazine in the presence of acetic anhydride to obtain 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is a relatively straightforward process and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications. Research has shown that 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine exhibits potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to possess antiviral activity against the influenza virus and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c33-28(22-35-27-16-15-23-9-7-8-14-26(23)21-27)31-17-19-32(20-18-31)30(34)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLWDFWJKCWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)